3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl-
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Overview
Description
3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- is a heterocyclic compound that features a fused triazine and indole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the condensation of substituted isatins with thiosemicarbazide, followed by cyclization reactions. For example, the reaction of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours produces intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has been investigated for its antimicrobial, antidepressant, and anticonvulsant activities.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as developing new polymers and coatings.
Mechanism of Action
The mechanism by which 3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- exerts its effects involves interaction with DNA via non-covalent groove binding and electrostatic interactions . This interaction can lead to conformational changes in DNA structure, which is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6-b]indole-3-thiols: These compounds have similar structures but contain a thiol group, enhancing their biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- is unique due to its specific substitution pattern and the presence of both triazine and indole rings. This combination provides a synergistic effect, enhancing its biological properties and making it a valuable compound for various applications.
Properties
CAS No. |
61602-80-0 |
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Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2,4-dimethyl-[1,2,4]triazino[5,6-b]indol-3-one |
InChI |
InChI=1S/C11H10N4O/c1-14-10-9(13-15(2)11(14)16)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 |
InChI Key |
DPUDAJFASOYALZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=CC=CC=C3C2=NN(C1=O)C |
Origin of Product |
United States |
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